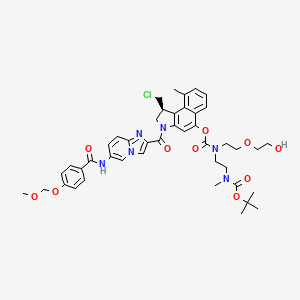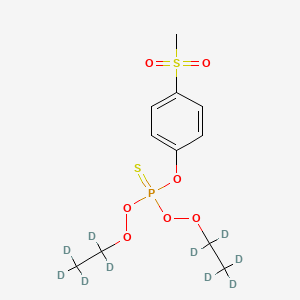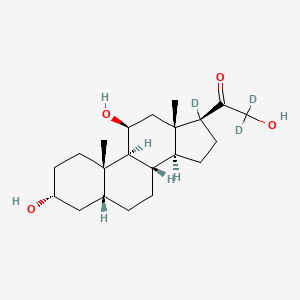
Tetrahydrocorticosterone-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrahydrocorticosterone-d3 is a deuterium-labeled version of tetrahydrocorticosterone, an endogenous glucocorticoid hormone. This compound is primarily used in scientific research as a stable isotope-labeled compound, which helps in the quantitation and analysis of biochemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydrocorticosterone-d3 involves the incorporation of deuterium atoms into the tetrahydrocorticosterone molecule. This is typically achieved through deuterium exchange reactions, where hydrogen atoms in the molecule are replaced with deuterium. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and isotopic labeling of the final product. The production is carried out under controlled conditions to maintain the stability and integrity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Tetrahydrocorticosterone-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert it back to its parent compound or other reduced forms.
Substitution: Deuterium atoms can be replaced with other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various catalysts and solvents are employed to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated alcohols .
Aplicaciones Científicas De Investigación
Tetrahydrocorticosterone-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and metabolic studies.
Biology: Helps in studying the metabolic pathways and interactions of glucocorticoids.
Medicine: Used in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Employed in the development of new drugs and therapeutic agents
Mecanismo De Acción
The mechanism of action of tetrahydrocorticosterone-d3 involves its interaction with glucocorticoid receptors. Upon binding to these receptors, it modulates the expression of various genes involved in inflammatory and immune responses. The deuterium labeling allows for precise tracking and analysis of its metabolic pathways and interactions .
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydrocorticosterone: The non-deuterated version of the compound.
Tetrahydrodeoxycorticosterone: Another glucocorticoid with similar properties.
Dihydrodeoxycorticosterone: A related compound with different metabolic effects
Uniqueness
Tetrahydrocorticosterone-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantitation in research studies. This makes it a valuable tool in various scientific applications, particularly in the fields of pharmacokinetics and metabolic research .
Propiedades
Fórmula molecular |
C21H34O4 |
|---|---|
Peso molecular |
353.5 g/mol |
Nombre IUPAC |
2,2-dideuterio-1-[(3R,5R,8S,9S,10S,11S,13S,14S,17S)-17-deuterio-3,11-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-hydroxyethanone |
InChI |
InChI=1S/C21H34O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h12-17,19,22-24H,3-11H2,1-2H3/t12-,13-,14+,15+,16-,17+,19-,20+,21+/m1/s1/i11D2,16D |
Clave InChI |
RHQQHZQUAMFINJ-XPQCHRFWSA-N |
SMILES isomérico |
[2H][C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C)C(=O)C([2H])([2H])O |
SMILES canónico |
CC12CCC(CC1CCC3C2C(CC4(C3CCC4C(=O)CO)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


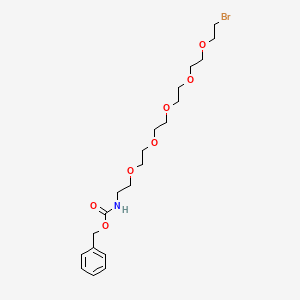

![2-[dideuterio(diethylamino)methyl]-4-[(E)-4-[3-[dideuterio(diethylamino)methyl]-4-hydroxyphenyl]hex-3-en-3-yl]phenol](/img/structure/B12417277.png)
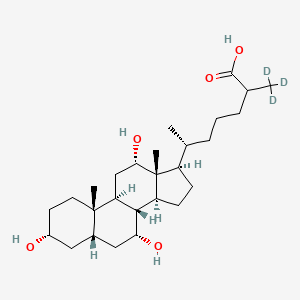
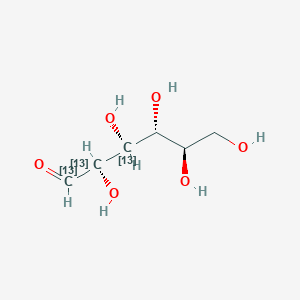
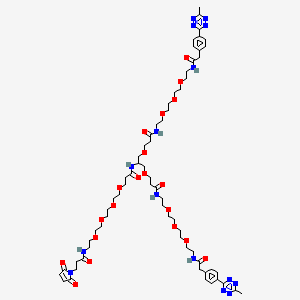

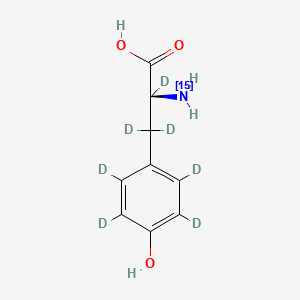


![N-[[4-[[1H-imidazol-2-ylmethyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]phenyl]methyl]-N-methyl-N',N'-dipropylbutane-1,4-diamine;trihydrochloride](/img/structure/B12417341.png)
